molecular formula C15H12FNO3 B10977280 N-(4-fluorobenzyl)-1,3-benzodioxole-5-carboxamide

N-(4-fluorobenzyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B10977280
M. Wt: 273.26 g/mol
InChI Key: DZQTTXXRBLQXQF-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by the presence of a fluorophenyl group and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by blocking their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of a fluorophenyl group and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12FNO3/c16-12-4-1-10(2-5-12)8-17-15(18)11-3-6-13-14(7-11)20-9-19-13/h1-7H,8-9H2,(H,17,18)

InChI Key

DZQTTXXRBLQXQF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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